4-(Tert-butyl)-6-chloro-2-methylpyrimidine

Descripción general

Descripción

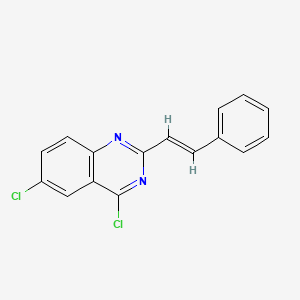

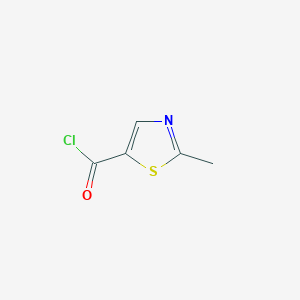

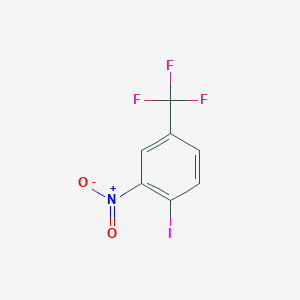

4-(Tert-butyl)-6-chloro-2-methylpyrimidine, otherwise known as TBCMP, is a heterocyclic compound containing a pyrimidine ring structure with a tert-butyl group at the 4 position and a chlorine atom at the 6 position. It is a colorless solid that is insoluble in water, but is soluble in many organic solvents. It is used in the synthesis of pyrimidine derivatives and other compounds, as well as in the study of the biological effects of pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Histamine H4 Receptor Ligands

4-(Tert-butyl)-6-chloro-2-methylpyrimidine derivatives have been synthesized and evaluated as ligands for the histamine H4 receptor. In a study, various analogs were optimized for potency, leading to the development of potent compounds with anti-inflammatory and antinociceptive activities in animal models. This highlights the potential of H4R antagonists in treating pain and inflammation (Altenbach et al., 2008).

Crystal Structure Analysis

The compound has been involved in the study of crystal structures and molecular interactions. For instance, a study analyzed the crystal structure of a derivative, demonstrating its trans isomerism and detailing its intermolecular hydrogen bonding, linking the molecules into layers (Hoffman et al., 2009).

Reaction and Derivative Synthesis

The interaction of 4,6-dichloropyrimidine derivatives with glycine esters has been studied, revealing the synthesis of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. The study delves into the reaction features and prospects for synthesizing potential biologically active compounds (Zinchenko et al., 2018).

Precursor in Pharmaceutical and Explosive Industries

4,6-dihydroxy-2-methylpyrimidine, a derivative, finds applications as a precursor in the pharmaceutical and explosive industries. A study explored its synthesis and process chemistry, aiming to develop an economic production process (Patil et al., 2008).

Synthesis of Polypyridine Ruthenium(II) Complexes

The compound is used in the synthesis and characterization of polypyridine ruthenium(II) complexes. This includes photochemical and thermal synthesis processes, exploring their potential in ligand interchange reactions (Bonnet et al., 2003).

Mecanismo De Acción

Target of Action

Related compounds such as tert-butyl groups have been studied for their interactions with macromolecular complexes

Mode of Action

It’s worth noting that tert-butyl groups, when attached to large proteins or complexes, can exhibit exceptionally narrow and intense nmr signals . This suggests that the compound might interact with its targets in a way that retains high mobility, but further investigation is required to confirm this.

Biochemical Pathways

For instance, oxidative stress response pathways in fungi have been shown to be affected by compounds with tert-butyl groups

Pharmacokinetics

Related compounds such as tert-butyl piperidin-4-ylcarbamate have been reported to have high gastrointestinal absorption and are able to permeate the blood-brain barrier .

Result of Action

Related compounds such as tert-butyl groups have been shown to induce senescence and necrosis in tobacco leaves

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Tert-butyl)-6-chloro-2-methylpyrimidine. For instance, related compounds such as 2,4,6-Tris(tert-butyl) phenol have been shown to have potential depigmenting properties and are potential endocrine disruptors . The specific environmental factors influencing 4-(Tert-butyl)-6-chloro-2-methylpyrimidine’s action need to be further investigated.

Propiedades

IUPAC Name |

4-tert-butyl-6-chloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-6-11-7(9(2,3)4)5-8(10)12-6/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVQICAUCNKUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tert-butyl)-6-chloro-2-methylpyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiazolo[4,5-c]pyridine](/img/structure/B1315820.png)